molecular formula C5H12N2O B180912 2-Amino-N,2-dimethylpropanamide CAS No. 106914-07-2

2-Amino-N,2-dimethylpropanamide

Cat. No. B180912
CAS RN: 106914-07-2
M. Wt: 116.16 g/mol
InChI Key: HEZDWTXSXRFPEP-UHFFFAOYSA-N
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Description

“2-Amino-N,2-dimethylpropanamide” is a chemical compound with the molecular formula C5H12N2O . It is also known by other names such as N1,2-dimethylalaninamide and n-methyl-2-amino-2-methylpropionamide .


Synthesis Analysis

A practical and scalable synthesis of 3-amino-2,2-dimethylpropanamide, a key intermediate of Aliskiren, has been described . The process optimization of dimethylation, ammonolysis, and hydrogenation steps and their scale-up challenges were discussed .


Molecular Structure Analysis

The InChI code for “2-Amino-N,2-dimethylpropanamide” is 1S/C5H12N2O/c1-5(2,6)4(8)7-3/h6H2,1-3H3,(H,7,8) . The molecular weight of the compound is 152.62 g/mol .


Physical And Chemical Properties Analysis

The compound “2-Amino-N,2-dimethylpropanamide” has a molecular weight of 116.16 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 116.094963011 g/mol .

Scientific Research Applications

Synthesis and Ligand Formation

  • N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide has been synthesized from 1-methyl-2-carboxaldehyde, serving as a synthon for reductive amination reactions with primary and secondary amines, leading to the formation of various ligands with different second coordination sphere functional groups. Protocols have been developed for synthesizing related imidazole synthons with functionalities like amino acids, Schiff bases, and other amides (Cheruzel et al., 2011).

Conformational Studies

  • Studies on 2-acetylamino-2,N-dimethylpropanamide have shown its significance in understanding the conformational properties of α,α-disubstituted amino acids, which are crucial for designing structural mimics for proteins. Ab initio SCF calculations on low-energy conformations of this compound have been used to assess the reliability of empirical potentials in force-field methodologies (Alemán & Casanovas, 1994).

Catalytic Pyrolysis and Chemical Synthesis

  • N,N-dimethylpropanamide (DMAA) has been synthesized through a catalytic pyrolysis process using 3-(dimethylamino)-N,N-dimethyl-propanamide (DMDA) and proton acid B as catalysts. The optimization of reaction conditions for maximizing DMAA yield has been extensively studied (Zhong-wei, 2008).
  • Another study on DMAA synthesis in a microchannel reactor highlighted the significance of operation parameters like reaction temperature, current capacity, and catalyst dosage on the single-pass conversion ratio of DMDA, revealing the process's efficiency and potential applications in the fine chemical industry (Guangwen, 2009).

Reactions with Heterocumulenes

  • Research involving N,N-dimethylformamide and N,N-dimethylpivalamide reacting with carbonyl chloride isocyanate in the presence of antimony pentachloride has led to the production of amino substituted 1-oxa-3-azabutatrienium hexachloroantimonates. These compounds, in turn, react with aldehydes, ketones, and tertiary carboxamides to yield amino substituted 2-azaallenium salts (Müller et al., 1985).

Dipeptidyl Peptidase IV Inhibitors

  • The amino-ergolines SDZ 208-911 and SDZ 208-912 have shown neuroleptic-like properties and are being considered for their potential against symptoms of schizophrenia. Their mechanism of action seems to be related to their partial agonistic activity at dopamine D-2 receptors (Coward et al., 1990).

Extraction Studies

  • Studies on the extraction properties of N,N-di(2-ethylhexyl)-2,2-dimethylpropanamide (DEHDMPA) and N,N-di(2-ethylhexyl)butanamide (DEHBA) for elements like Neptunium and Plutonium have been conducted, revealing the compounds' potential for use in nuclear fuel reprocessing and waste management (Ban et al., 2016).

Hydrogel Formation

  • The formation of hydrogels from crosslinked triblock copolymers like poly((2-dimethyl amino)ethyl methacrylate-co-2-hydroxyethyl methacrylate)-b-poly(N-isopropylacrylamide)-b-poly((2-dimethyl amino)ethyl methacrylate-co-2-hydroxyethyl methacrylate) has been reported. These hydrogels show temperature- and pH-sensitive behavior and have potential applications in biomedical areas (Xu et al., 2006).

Mechanism of Action

Target of Action

The primary targets of 2-Amino-N,2-dimethylpropanamide are Bcr-Abl and HDAC1 . Bcr-Abl is a fusion protein that is often associated with leukemia, while HDAC1 is a histone deacetylase enzyme that plays a role in gene expression.

Mode of Action

2-Amino-N,2-dimethylpropanamide interacts with its targets by inhibiting their activity . By inhibiting Bcr-Abl and HDAC1, the compound can disrupt the processes these proteins are involved in, leading to changes in cellular function.

Biochemical Pathways

The inhibition of Bcr-Abl and HDAC1 affects multiple biochemical pathways. Bcr-Abl is involved in cell growth and division, so its inhibition can lead to the suppression of these processes. On the other hand, HDAC1 is involved in the regulation of gene expression, so its inhibition can lead to changes in the expression of various genes .

Result of Action

The inhibition of Bcr-Abl and HDAC1 by 2-Amino-N,2-dimethylpropanamide can lead to various molecular and cellular effects. These can include the suppression of cell growth and division, as well as changes in gene expression . These effects could potentially be harnessed for therapeutic purposes, such as in the treatment of diseases like leukemia.

properties

IUPAC Name

2-amino-N,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-5(2,6)4(8)7-3/h6H2,1-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZDWTXSXRFPEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N,2-dimethylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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